

# Cyclotridecanone: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: Cyclotridecanone

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This guide provides an in-depth exploration of **Cyclotridecanone** (CAS No. 832-10-0), a macrocyclic ketone of significant interest in synthetic organic chemistry and fragrance research. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in mechanistic understanding and practical application. Herein, we delve into the core chemical principles, synthesis strategies, and analytical characterization of **Cyclotridecanone**, providing a robust framework for its utilization in advanced research endeavors.

## Molecular Profile and Physicochemical Properties

**Cyclotridecanone**, with the molecular formula  $C_{13}H_{24}O$ , is a 13-membered cyclic ketone.[1][2] Its structure presents a unique combination of conformational flexibility and chemical reactivity, making it a fascinating subject for academic and industrial research. While it has seen limited use in commercial perfume compositions, it holds significant academic interest in the study of structure-odor relationships in musk compounds.[3][4]

## Key Physicochemical Data

A summary of the essential physicochemical properties of **Cyclotridecanone** is presented in the table below, compiled from various authoritative sources.

Property	Value	Source(s)
Molecular Weight	196.33 g/mol	[2][3]
Appearance	Colorless oily liquid or colorless crystalline mass	[3][4]
Melting Point	30-32 °C	[1][3]
Boiling Point	146 °C at 11 mm Hg	[1][3]
Density	0.927 g/mL at 25 °C	[1][3]
Refractive Index (n <sub>20</sub> /D)	1.479	[1][3]
Flash Point	>110 °C (>230 °F)	[1][5]
Solubility	Insoluble in water; soluble in alcohol and oils	[3][4]
LogP	4.25 - 4.7	[1][2]
CAS Number	832-10-0	[1][2][3][4]

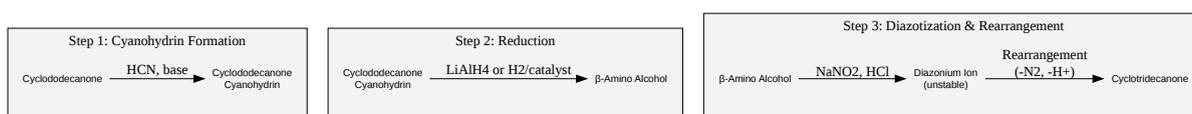
## Synthesis of Cyclotridecanone: The Art of Ring Expansion

The synthesis of macrocyclic ketones like **Cyclotridecanone** is a significant challenge in organic chemistry. Direct cyclization methods are often hampered by unfavorable entropic factors. Consequently, ring expansion reactions of smaller, more readily available cyclic ketones are the preferred synthetic routes. The most common precursor for the synthesis of **Cyclotridecanone** is Cyclododecanone (CAS No. 830-13-7), a 12-membered cyclic ketone.[3]

A variety of methodologies have been developed for this one-carbon ring expansion, each with its own mechanistic nuances and experimental considerations. These methods often involve the introduction of a carbon atom adjacent to the carbonyl group, followed by a rearrangement that incorporates this new carbon into the ring structure.

## The Tiffeneau-Demjanov Rearrangement: A Classic Approach

One of the foundational methods for the ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. This reaction sequence involves the conversion of the ketone to a cyanohydrin, followed by reduction to a  $\beta$ -amino alcohol, and subsequent diazotization to induce the ring-expanding rearrangement.

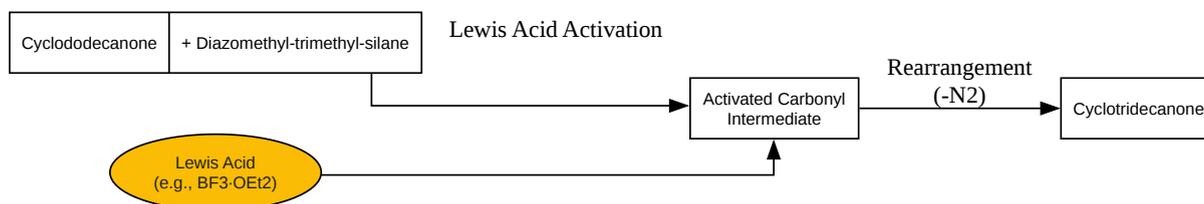


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Caption: Tiffeneau-Demjanov rearrangement workflow for **Cyclotridecanone** synthesis.

## Diazoalkane-Mediated Ring Expansion

The reaction of cyclododecanone with diazomethane or its derivatives, such as diazomethyl-trimethyl-silane, in the presence of a Lewis acid catalyst, provides another effective route for one-carbon ring expansion.[1] The Lewis acid activates the carbonyl group, facilitating the nucleophilic attack by the diazoalkane. Subsequent rearrangement with expulsion of nitrogen gas leads to the formation of the expanded ring.



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Caption: Diazoalkane-mediated one-carbon ring expansion of Cyclododecanone.

## Multi-Carbon Ring Expansion Strategies

While one-carbon expansions are common for synthesizing **Cyclotridecanone**, more general methods for macrocycle synthesis involving multi-carbon ring expansions have also been developed. These often proceed through different mechanistic pathways, such as radical-mediated processes or thermal rearrangements.[6][7] For instance, a two-carbon ring enlargement can be achieved through a thermal 1,3-C shift rearrangement of 1-vinylcycloalkanols in the gas phase.[6][7] Although not a direct route to **Cyclotridecanone** from Cyclododecanone, these methods are crucial for the synthesis of other macrocyclic ketones and highlight the versatility of ring expansion chemistry.

## Analytical Characterization and Spectroscopic Analysis

The unambiguous identification and characterization of **Cyclotridecanone** rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Infrared (IR) Spectroscopy

The IR spectrum of **Cyclotridecanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1725  $\text{cm}^{-1}$ , which is characteristic of a ketone in a large, relatively strain-free ring. The spectrum will also show characteristic C-H stretching and bending vibrations for the methylene groups of the cycloalkane ring.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are indispensable for the structural elucidation of **Cyclotridecanone**.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule. The protons on the carbons alpha to the carbonyl group will appear as a multiplet at a downfield chemical shift (typically around 2.2-2.5 ppm)

compared to the other methylene protons in the ring, which will appear as a broad multiplet in the upfield region (around 1.2-1.7 ppm).

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (typically  $>200$  ppm). The carbons alpha to the carbonyl will appear at a distinct chemical shift (around 40 ppm), while the remaining methylene carbons will have overlapping signals in the aliphatic region (around 20-30 ppm).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Cyclotridecanone**. The electron ionization (EI) mass spectrum will show a molecular ion peak ( $M^+$ ) at  $m/z = 196$ , corresponding to the molecular weight of the compound.[2] The fragmentation pattern will exhibit characteristic losses of small neutral molecules and alkyl fragments, which can be analyzed to confirm the structure.

## Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and purification of **Cyclotridecanone**, based on established chemical principles. These protocols should be adapted and optimized based on specific laboratory conditions and safety considerations.

## Synthesis of Cyclotridecanone via Ring Expansion of Cyclododecanone

This protocol outlines a general procedure for the one-carbon ring expansion of Cyclododecanone using a diazoalkane reagent.

Materials:

- Cyclododecanone
- Diazomethyl-trimethyl-silane
- Lewis acid catalyst (e.g., boron trifluoride etherate)
- Anhydrous diethyl ether

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Cyclododecanone in anhydrous diethyl ether under a nitrogen atmosphere.
- **Catalyst Addition:** Cool the solution to 0 °C in an ice bath and add the Lewis acid catalyst dropwise.
- **Diazoalkane Addition:** Add a solution of diazomethyl-trimethyl-silane in anhydrous diethyl ether dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure **Cyclotridecanone**.

## Oxidation of Cyclododecanol to Cyclododecanone (Alternative Precursor Synthesis)

In some synthetic pathways, Cyclododecanone may be prepared from Cyclododecanol. The following is a general protocol for this oxidation.

Materials:

- Cyclododecanol
- Sodium hypochlorite solution (bleach)
- Glacial acetic acid
- Acetone
- Diethyl ether
- Saturated aqueous sodium bisulfite solution
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Cyclododecanol in acetone and glacial acetic acid.[8]
- **Oxidant Addition:** Warm the mixture to approximately 45 °C and add sodium hypochlorite solution dropwise over a period of 30 minutes.[8]
- **Reaction Monitoring:** Monitor the reaction for the presence of excess oxidant using starch-iodide paper.[8]
- **Workup:** After the reaction is complete, cool the mixture to room temperature and quench any remaining oxidant with saturated aqueous sodium bisulfite solution.
- **Extraction:** Extract the product with diethyl ether.[9]

- **Washing and Drying:** Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.[9]
- **Isolation:** Filter the solution and remove the solvent by rotary evaporation to yield crude Cyclododecanone, which can be further purified by recrystallization or distillation.[9]

## Applications and Future Directions

While the primary application of **Cyclotridecanone** has been in the academic exploration of macrocyclic chemistry and olfaction, its unique structural features suggest potential for broader applications.

- **Fragrance and Flavor Chemistry:** Further investigation into the structure-activity relationships of **Cyclotridecanone** and its derivatives could lead to the development of novel musk odorants with enhanced properties.[10]
- **Materials Science:** As a macrocyclic monomer, **Cyclotridecanone** could be a precursor for the synthesis of novel polyesters and other polymers with unique thermal and mechanical properties. The ring-opening polymerization of the corresponding lactone, derived from Baeyer-Villiger oxidation of **Cyclotridecanone**, is a potential avenue for creating biodegradable polymers.
- **Drug Development:** The macrocyclic scaffold is a privileged structure in many natural products with potent biological activity. While the bioactivity of **Cyclotridecanone** itself is not well-documented, it can serve as a versatile starting material for the synthesis of more complex macrocyclic compounds with potential therapeutic applications.

The continued development of efficient and selective synthetic methods for the preparation of **Cyclotridecanone** and other macrocycles will undoubtedly fuel further discoveries in these and other areas of chemical science.

## Safety and Handling

**Cyclotridecanone** should be handled in a well-ventilated laboratory with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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